molecular formula C11H18ClN5 B1501316 N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1185317-92-3

N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B1501316
CAS No.: 1185317-92-3
M. Wt: 255.75 g/mol
InChI Key: MRWRKMRQVSKXDA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, N-cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The pyrimidine ring serves as the parent structure, with substituents assigned positions based on standard numbering conventions:

  • A cyclopropyl group is attached to the exocyclic nitrogen at position 4.
  • A piperazine ring is bonded to position 6 via a nitrogen atom.
  • The hydrochloride salt forms through protonation of the piperazine nitrogen.
Property Value
CAS Registry Number 84712-77-6
Molecular Formula C₁₁H₁₈ClN₅
SMILES C1CC1NC2=CC(=NC=N2)N3CCNCC3.Cl
Synonyms AKOS015941256, DTXSID90671809

The compound’s identity is further confirmed by spectral data, including nuclear magnetic resonance (NMR) and mass spectrometry, which align with its expected molecular framework.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its planar pyrimidine ring and non-planar substituents. Key features include:

  • Pyrimidine Ring : A six-membered aromatic ring with alternating single and double bonds, creating a planar structure. Substituents at positions 4 and 6 introduce steric and electronic perturbations.
  • Cyclopropyl Group : A strained three-membered ring bonded to the pyrimidine’s exocyclic nitrogen. Its sp³-hybridized carbons adopt a puckered conformation, contributing to steric hindrance.
  • Piperazine Moiety : A six-membered saturated ring with two nitrogen atoms. The chair conformation is favored in the free base, but protonation (as in the hydrochloride salt) may flatten the ring.

Computational studies, such as density functional theory (DFT), predict bond lengths and angles consistent with hybridized orbitals. For example:

  • The C–N bond between the pyrimidine and piperazine measures approximately 1.35 Å, characteristic of aromatic amines.
  • The cyclopropyl C–C bonds are ~1.50 Å, reflecting increased s-character due to ring strain.

Crystallographic Data and Solid-State Packing Arrangements

While X-ray diffraction data for this specific compound are limited, analogous pyrimidine derivatives exhibit predictable packing patterns:

  • Hydrogen Bonding : The protonated piperazine nitrogen forms strong hydrogen bonds with chloride ions (N⁺–H···Cl⁻). In related structures, these interactions create one-dimensional chains or layered frameworks.
  • π-Stacking : The aromatic pyrimidine ring engages in offset face-to-face interactions with adjacent molecules, stabilizing the crystal lattice.
  • Van der Waals Forces : The cyclopropyl group participates in hydrophobic interactions, influencing solubility and melting behavior.

A hypothetical unit cell (based on similar compounds) might adopt a monoclinic or triclinic system with Z = 2–4. Predicted lattice parameters include:

  • a = 8.2–8.5 Å
  • b = 10.1–10.4 Å
  • c = 12.3–12.6 Å
  • α = 90°, β = 95–100°, γ = 90°

Properties

IUPAC Name

N-cyclopropyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-2-9(1)15-10-7-11(14-8-13-10)16-5-3-12-4-6-16;/h7-9,12H,1-6H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRKMRQVSKXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671809
Record name N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-92-3
Record name N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting that this compound may also possess cytotoxic properties against tumors. For instance, research has shown that pyrimidine derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells .

2. Neurological Disorders
The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to therapeutic effects in conditions such as anxiety and depression . Preliminary studies have indicated that the compound could modulate these pathways, warranting further investigation.

Pharmacological Insights

3. Antimicrobial Activity
Emerging research has pointed to the antimicrobial properties of pyrimidine derivatives. The structure of this compound may enhance its ability to combat bacterial infections, making it a candidate for developing new antibiotics . In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential modulation of serotonin/dopamine systems
AntimicrobialEffective against various bacterial strains

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of pyrimidine derivatives on breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Neurological Application
In a preclinical trial examining the effects of piperazine derivatives on anxiety models in rodents, this compound demonstrated anxiolytic-like effects, suggesting its potential use in treating anxiety disorders .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Structural Differences and Molecular Properties

The table below compares the target compound with structurally related analogs based on substituents, molecular weight, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (Target) Cyclopropyl, unsubstituted piperazine C₁₁H₁₈ClN₅ 255.75 1185317-92-3 High purity (97%), inert storage . Potential pharmaceutical applications due to pyrimidine-piperazine scaffold.
N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride 3-Methylpiperazine substitution C₁₂H₂₀ClN₅ 269.78 1353956-16-7 Enhanced lipophilicity due to methyl group; characterized via NMR, HPLC . Used in custom synthesis and analytical services.
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Butyl group instead of cyclopropyl C₁₂H₂₁N₅ 235.33 Not provided Versatile building block in pharmaceutical research; higher lipophilicity .
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride Dimethylamine substituent C₁₀H₁₈ClN₅ 243.74 Not provided Discontinued product; possible stability or synthesis challenges .
Cyclopropyl-[6-(3-methylaminopiperidin-1-yl)pyrimidin-4-yl]-amine hydrochloride Piperidine ring (3-methylamino substitution) C₁₃H₂₂ClN₅ 283.80 1353953-44-2 Piperidine instead of piperazine; altered conformational flexibility and hydrogen bonding .
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride Pyrrolidine ring with methyl group C₁₀H₁₇ClN₄ 228.72 Not provided Smaller heterocycle (pyrrolidine) may reduce steric hindrance; applications in biochemical assays .

Functional Group Impact on Properties

  • Cyclopropyl Group : Enhances metabolic stability and rigidity compared to linear alkyl chains (e.g., butyl in ) .
  • Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms improve solubility and hydrogen-bonding capacity, whereas piperidine () offers greater lipophilicity .
  • Substituent Effects: Methyl groups (e.g., 3-methylpiperazine in ) increase lipophilicity but may reduce aqueous solubility.

Pharmacological and Industrial Relevance

  • Pharmaceutical Research : The unsubstituted piperazine in the target compound is advantageous for receptor binding in CNS or kinase inhibitors, while butyl or pyrrolidine variants () may target different pathways .
  • Analytical Characterization : Analogs like the 3-methylpiperazine derivative () are well-characterized via NMR and HPLC, underscoring their reliability in drug development .
  • Supply Chain Considerations : The target compound’s global availability contrasts with discontinued products (), emphasizing its commercial viability .

Biological Activity

N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN₅ and a molecular weight of 255.75 g/mol. This compound is primarily utilized in research settings, particularly within medicinal chemistry and pharmacology, due to its potential biological activities. Its structure features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety, suggesting diverse biological interactions.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor in various enzyme systems. Although specific mechanisms remain to be fully elucidated, the compound may interact with targets involved in neurological pathways or other cellular processes. Its structural characteristics suggest potential activity against certain types of cancer or neurological disorders, necessitating further investigation through targeted studies.

Inhibitory Effects on Enzymes

The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Research indicates that derivatives of piperazine, similar to this compound, exhibit moderate to significant efficacy against human breast cancer cells. For example, one study reported an IC50 value for a related compound at 18 μM, demonstrating its potential as a PARP inhibitor comparable to established drugs like Olaparib .

Comparative Biological Activity

The following table summarizes the biological activities of this compound and related compounds:

Compound NameBiological TargetIC50 Value (μM)Notes
This compoundPARP1TBDPotential anti-cancer activity
Compound 5e (related derivative)PARP118Comparable to Olaparib (IC50 = 57.3)
Other piperazine derivativesVariousVariesKnown for anti-anxiety and neuroprotective effects

Case Studies

Several studies have explored the biological activity of this compound in vitro and in vivo:

  • Inhibition of PARP Activity : Research demonstrated that the compound inhibited PARP1 catalytic activity at varying concentrations, showing a dose-dependent response. This inhibition was linked to enhanced cleavage of PARP1 and increased CASPASE 3/7 activity, indicating potential apoptotic effects in cancer cells .
  • Neuroprotective Effects : Related compounds have exhibited neuroprotective properties, suggesting that this compound may also influence neurological pathways positively.
  • Cancer Cell Studies : In studies involving human breast cancer cells, derivatives similar to this compound showed significant anti-cancer efficacy, indicating its potential role in developing new oncology therapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the secondary amine positions. This reactivity is exploited to introduce diverse substituents for structure-activity relationship (SAR) studies:

  • Reaction with Acyl Chlorides : Piperazine reacts with acyl chlorides to form amides. For example, in a study targeting PARP inhibitors, analogous compounds were acylated using acetyl chloride to modify pharmacokinetic properties .

  • Alkylation Reactions : Alkylation with alkyl halides (e.g., methyl iodide) introduces lipophilic groups, enhancing membrane permeability .

Example Reaction Table :

Reaction TypeReagents/ConditionsYieldApplication
AcylationAcetyl chloride, DIPEA, DCM72% PARP inhibitor optimization
AlkylationMethyl iodide, K₂CO₃, DMF65% Bioavailability enhancement

Pyrimidine Ring Functionalization

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

  • Halogenation : Chlorination at the C-2 position using POCl₃ enables further Suzuki-Miyaura couplings .

  • Amination : Direct amination at C-4 is achieved via Buchwald-Hartwig coupling with aryl amines .

Key Reaction Pathway :

Pyrimidine Cl+Ar NH2Pd catalystPyrimidine NH Ar+HCl\text{Pyrimidine Cl}+\text{Ar NH}_2\xrightarrow{\text{Pd catalyst}}\text{Pyrimidine NH Ar}+\text{HCl}

This method yielded a 60% isolated yield in microwave-assisted synthesis .

Cyclopropane Ring Stability and Reactivity

The cyclopropyl group exhibits stability under acidic and basic conditions but undergoes ring-opening in the presence of strong oxidizers:

  • Oxidative Ring-Opening : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms a diol intermediate, confirmed by LC-MS.

  • Radical Reactions : Under UV light, cyclopropane participates in radical addition with thiols, generating sulfhydryl derivatives.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt form enhances solubility in aqueous media (up to 12 mg/mL at pH 3). De-saltification occurs in basic conditions (pH > 8), regenerating the free base.

Solubility Data :

SolventSolubility (mg/mL)pH
Water12 ± 0.83.0
Ethanol45 ± 2.16.5

Microwave-Assisted Coupling Reactions

Microwave irradiation significantly accelerates coupling reactions involving the pyrimidine scaffold:

  • Suzuki Coupling : Reaction with aryl boronic acids at 130°C for 4 hours achieved 85% conversion .

  • Buchwald-Hartwig Amination : Completed in 2 hours (vs. 24 hours conventionally) with 78% yield .

Stability Under Metabolic Conditions

In vitro studies using liver microsomes demonstrated moderate metabolic stability (t₁/₂ = 145 minutes). Primary metabolites result from:

  • N-Dealkylation : Loss of the cyclopropyl group (major pathway).

  • Piperazine Oxidation : Formation of piperazine N-oxide (minor pathway) .

Preparation Methods

Starting Materials and Key Intermediates

  • 6-chloropyrimidin-4-amine or related halogenated pyrimidines are commonly used as starting points.
  • Piperazine or substituted piperazines are introduced via nucleophilic aromatic substitution.
  • Cyclopropylamine or cyclopropylmethyl derivatives are used for amination at the 4-position.

Typical Synthetic Route

A representative synthetic route involves:

  • Nucleophilic substitution at the 6-position:

    • 6-chloropyrimidin-4-amine is reacted with piperazine under basic conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
    • Reaction temperatures range from room temperature to 80 °C.
    • Base such as triethylamine or potassium carbonate is used to facilitate substitution.
  • Amination at the 4-position:

    • The 4-position amino group is introduced or modified by reaction with cyclopropylamine or cyclopropylmethylamine.
    • This step may involve reductive amination or direct nucleophilic substitution depending on the intermediate.
  • Salt formation:

    • The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
    • This step improves compound stability and crystallinity.

Purification Techniques

  • Flash chromatography on silica gel is commonly employed to purify crude products.
  • Reverse-phase chromatography using MeCN/H2O gradients with acid modifiers (e.g., trifluoroacetic acid) is used for final purification.
  • Crystallization from solvents such as ethyl acetate or ethanol is also reported for salt isolation.

Detailed Research Findings and Data Tables

Step Reaction Conditions Reagents Solvent Temperature Yield (%) Notes
1. Piperazine substitution Stirring with base Piperazine, base (e.g., K2CO3) DMF or MeCN RT to 80 °C 70-90% Nucleophilic aromatic substitution
2. Amination with cyclopropylamine Reductive amination or substitution Cyclopropylamine, reducing agent if needed DCM or MeCN RT to 50 °C 60-85% May require protecting groups
3. Hydrochloride salt formation Acid treatment HCl (gas or solution) Ethanol, ethyl acetate RT >95% Salt crystallization

Representative Experimental Procedure

  • Step 1: In a nitrogen-purged flask, 6-chloropyrimidin-4-amine (1 equiv) and piperazine (1.2 equiv) were dissolved in DMF. Potassium carbonate (2 equiv) was added, and the mixture was stirred at 80 °C for 12 hours. After cooling, the mixture was diluted with water and extracted with dichloromethane. The organic layer was dried and concentrated.

  • Step 2: The intermediate was dissolved in dichloromethane, and cyclopropylamine (1.5 equiv) was added. The reaction was stirred at room temperature for 6 hours. If reductive amination was required, sodium triacetoxyborohydride was added. The reaction mixture was then worked up by extraction and purified by flash chromatography.

  • Step 3: The purified free base was dissolved in ethanol and treated with hydrogen chloride gas until a precipitate formed. The solid was filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt.

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns on the pyrimidine ring and presence of cyclopropyl and piperazine groups.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt.
  • Melting Point: Sharp melting point indicative of pure hydrochloride salt.
  • Elemental Analysis: Consistent with calculated values for C, H, N, and Cl.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride, and how can purity be maximized?

  • Methodology : Multi-step organic synthesis typically involves coupling a pyrimidine core with cyclopropyl and piperazine substituents. Key steps include:

  • Nucleophilic substitution : Reacting 6-chloropyrimidin-4-amine derivatives with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaH) to introduce the cyclopropyl group .
  • Piperazine attachment : Using Buchwald-Hartwig amination or SNAr reactions with piperazine, followed by HCl treatment to form the hydrochloride salt .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (≥98% purity) and recrystallization from ethanol/water mixtures improve yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, piperazine carbons at δ 40–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.2 for C₁₁H₁₈ClN₆) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodology :

  • Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or CDK2, given structural similarity to pyrimidine-based inhibitors .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations and comparisons to controls like gefitinib .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell lines be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., varying cyclopropyl or piperazine substituents) to identify critical moieties. For example, replacing cyclopropyl with methyl groups may reduce steric hindrance and improve binding .
  • Proteomics profiling : Use phosphoproteomic arrays to map off-target effects, as piperazine-containing compounds often interact with G-protein-coupled receptors (GPCRs) .
  • Molecular dynamics simulations : Model binding to kinase active sites (e.g., using AutoDock Vina) to rationalize potency variations .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodology :

  • Salt form optimization : Compare hydrochloride with mesylate or maleate salts via phase-solubility diagrams .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability, followed by enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (100–200 nm diameter) to improve plasma half-life, characterized by dynamic light scattering (DLS) .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 inhibition assays identify metabolic liabilities .
  • Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with/without metabolic activation .
  • Cardiotoxicity screening : Patch-clamp assays on hERG-transfected HEK293 cells to evaluate potassium channel blockade, a common issue with amine-rich compounds .

Data Contradiction Analysis

Q. How to address discrepancies in kinase inhibition data between enzymatic and cellular assays?

  • Methodology :

  • Cellular permeability correction : Measure intracellular drug concentrations via LC-MS and normalize inhibition curves. Low permeability (e.g., Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) may explain reduced cellular efficacy .
  • Off-target compensation : Use CRISPR knockouts of alternative kinases (e.g., JAK2) to isolate primary targets .
  • Phosphorylation status validation : Western blotting for phospho-ERK or phospho-AKT confirms downstream pathway modulation .

Comparative Structural Analysis

Q. How does this compound compare to analogs with piperidine or morpholine substituents?

  • Key findings :

  • Piperazine vs. piperidine : Piperazine’s additional nitrogen enhances hydrogen bonding (e.g., with kinase hinge regions), increasing potency but raising hERG risk .
  • Cyclopropyl vs. methyl groups : Cyclopropyl improves metabolic stability (resistance to CYP3A4 oxidation) but reduces solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 2
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.